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Abstract
This application note details the physicochemical properties, synthesis, and strategic utilization

of tert-Butyl D-methioninate hydrochloride (H-D-Met-OtBu·HCl) in the synthesis of

proteolytically stable peptidomimetics. Unlike its L-isomer, the D-configuration confers

resistance to enzymatic degradation, while the tert-butyl ester provides acid-labile C-terminal

protection orthogonal to base-labile (Fmoc) and hydrogenolytic (Cbz) groups. This guide

addresses the critical challenges of working with methionine—specifically the prevention of S-

alkylation and oxidation during acidolytic deprotection—providing validated protocols for

synthesis and cleavage.[1]

Chemical Profile & Properties[2][3][4][5][6][7]
tert-Butyl D-methioninate hydrochloride is the hydrochloride salt of the tert-butyl ester of D-

methionine. It serves as a crucial intermediate for introducing D-Met residues at the C-terminus

of peptides or into small molecule drug candidates.
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Property Data

Chemical Name
tert-Butyl (2R)-2-amino-4-

(methylsulfanyl)butanoate hydrochloride

CAS Number
1356447-69-2 (D-isomer HCl) / 91183-71-0 (L-

isomer analog)

Molecular Formula C₉H₁₉NO₂S[1][2][3][4][5][6][7] · HCl

Molecular Weight 241.78 g/mol

Melting Point 144–152 °C (Decomposes)

Solubility
Soluble in water, methanol, ethanol, DMF,

DMSO.

Chirality D-Enantiomer (R-configuration)

Storage 2–8 °C, Desiccated. Hygroscopic.

Strategic Utility in Drug Design
Orthogonal Protection Strategy
The tert-butyl ester group is stable to base, allowing for the removal of N-terminal Fmoc groups

(using piperidine) without affecting the C-terminus. This makes H-D-Met-OtBu ideal for Solution

Phase Peptide Synthesis or as a starting unit for convergent synthesis.

The D-Isomer Advantage
Incorporating D-Methionine into peptide sequences significantly alters the pharmacokinetic

profile:

Proteolytic Stability: Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-

stereocenters. D-Met residues act as "gatekeepers," blocking cleavage and extending

plasma half-life.

Conformational Bias: D-amino acids induce specific turn structures (e.g., β-turns) in peptide

backbones, potentially locking the molecule into a bioactive conformation.
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Visualization: Orthogonal Protection Logic
The following diagram illustrates the chemical compatibility of the tert-butyl group during

standard peptide elongation cycles.
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Figure 1: The tert-butyl ester remains stable during basic Fmoc deprotection steps, allowing

iterative peptide growth. It is cleaved only during the final acidic global deprotection.

Protocol: Synthesis of tert-Butyl D-Methioninate HCl
While commercially available, high-purity synthesis in-house ensures the removal of trace S-

oxidized impurities. The Perchloric Acid / tert-Butyl Acetate method is preferred over

isobutylene gas for safety and ease of handling in standard laboratories.

Materials
D-Methionine (High purity, >99%)

tert-Butyl Acetate (Reagent grade)

Perchloric Acid (70%, Aqueous) [Caution: Strong Oxidizer/Explosive risk]

Ethyl Acetate / Diethyl Ether / HCl gas (or 4M HCl in Dioxane)

Step-by-Step Methodology
Suspension: In a round-bottom flask, suspend D-Methionine (10 mmol) in tert-butyl acetate

(150 mL).

Catalysis: Add Perchloric acid (11 mmol, 1.1 eq) dropwise at 0 °C.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for

18–24 hours. A clear solution indicates the formation of the ester.

Quenching: Cool to 0 °C. Carefully extract the mixture with 0.5 M NaOH (cold) or saturated

NaHCO₃ to remove excess acid and unreacted amino acid. The product (free base) resides

in the organic (tert-butyl acetate) layer.

Salt Formation:

Dry the organic layer over MgSO₄ and filter.

Cool the filtrate to 0 °C.

Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane (1.2 eq)

dropwise.

White precipitate of H-D-Met-OtBu·HCl will form immediately.

Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum over P₂O₅.

Yield Expectation: 75–85%.

Critical Handling: Deprotection & Scavenging[4]
The most critical aspect of using Methionine derivatives is the Final Cleavage. When removing

the tert-butyl group with Trifluoroacetic Acid (TFA), the tert-butyl cation (

) is generated. Without intervention, this electrophile attacks the nucleophilic sulfur of the
methionine thioether, causing S-tert-butylation (irreversible). Additionally, the sulfur is prone to
oxidation to sulfoxide (Met(O)).[1][8]

Validated Scavenger Cocktails
Standard Protocol (Reagent K/H variant): Use this for general peptides containing D-Met.

TFA: 82.5%

Phenol: 5%[9]
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Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)

Water: 5%

EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met protection)

Advanced Protocol (Oxidation-Free): Based on recent literature (e.g., ACS Omega 2023), this

cocktail eradicates oxidation and minimizes alkylation.

TFA: 85%[1]

Thioanisole: 5%

TMSCl (Trimethylsilyl chloride): 5%

Dimethyl sulfide (Me₂S): 5%[10]

Triphenylphosphine (PPh₃): 1 mg/mL (Reduces any formed sulfoxides in situ)[1]

Protocol: Cleavage Procedure
Preparation: Place the peptidyl-resin or protected peptide in a reaction vessel.

Cocktail Addition: Add the chosen Scavenger Cocktail (10–15 mL per gram of resin).

Reaction: Shake at room temperature for 2–3 hours under Nitrogen atmosphere.

Note: Nitrogen is vital to prevent atmospheric oxygen from oxidizing the Met sulfur.

Precipitation: Filter the resin. Drop the filtrate into ice-cold Diethyl Ether (10x volume).

Recovery: Centrifuge the precipitate (3000 rpm, 5 min). Decant ether. Repeat wash 2x.

Visualization: The Scavenger Mechanism
This diagram explains why the cocktail is necessary.
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Figure 2: Competition kinetics. Scavengers (EDT/Thioanisole) must be present in high molar

excess to intercept the reactive t-butyl cation before it alkylates the Methionine sulfur.
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Issue
Observation
(HPLC/MS)

Root Cause Corrective Action

Met-Oxidation
Mass shift +16 Da

(M+16)

Exposure to air during

cleavage or peroxides

in ether.

Use Advanced

Protocol

(TMSCl/PPh₃). Ensure

Diethyl Ether is

peroxide-free (test

with KI strips).

S-Alkylation
Mass shift +56 Da

(M+56)

Insufficient scavenger

capacity.

Increase EDT

concentration to 5%.

Ensure cleavage time

does not exceed 4

hours.

Incomplete Cleavage
Mass shift +56 Da

(tBu ester intact)

Steric hindrance

around D-Met.

Extend cleavage time

to 3-4 hours.

Racemization Split peaks in HPLC

High temperature

coupling or strong

base.

Use DIPEA/Collidine

(weaker bases). Keep

coupling temp < 40

°C. Use Oxyma/DIC

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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